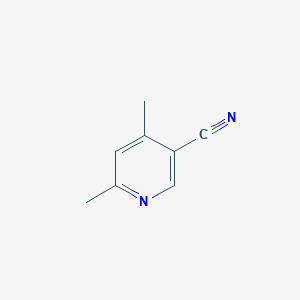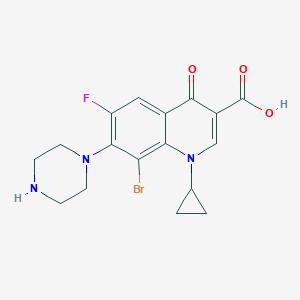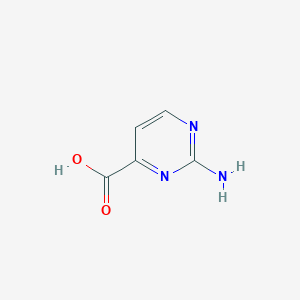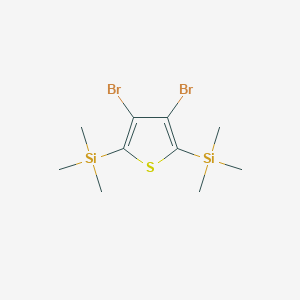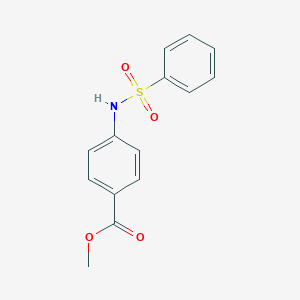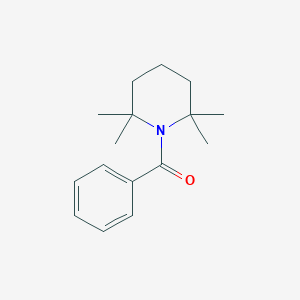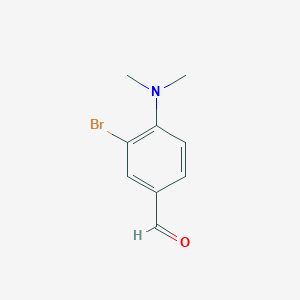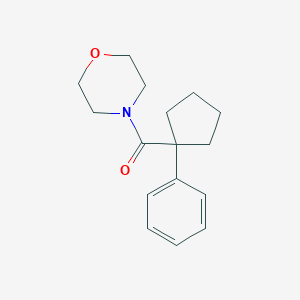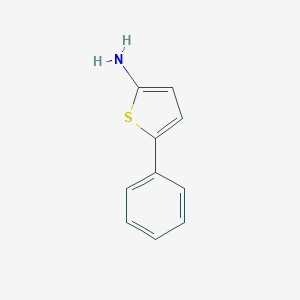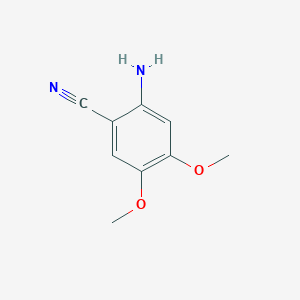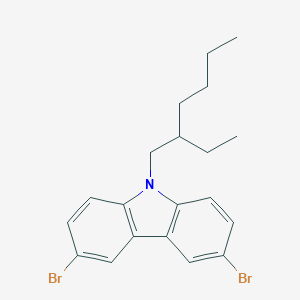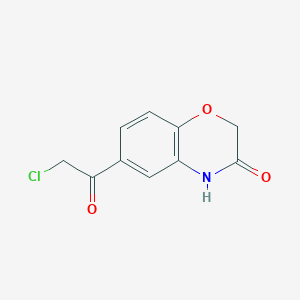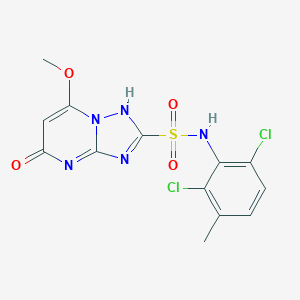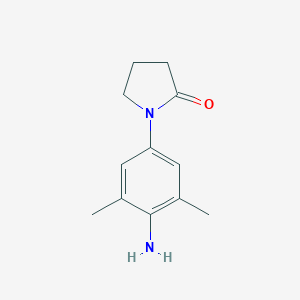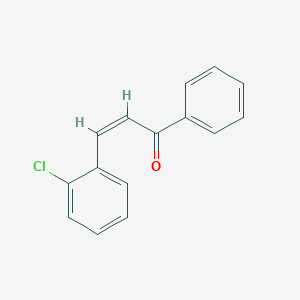
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility drug used to induce ovulation in women with infertility issues. Clomiphene is also used in research and has been found to have various scientific applications.
Aplicaciones Científicas De Investigación
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been extensively used in scientific research for various applications. It has been found to be useful in the treatment of male infertility by increasing testosterone levels. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been used to treat polycystic ovary syndrome (PCOS) and endometriosis in women. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have anti-estrogenic effects and has been used in the treatment of breast cancer.
Mecanismo De Acción
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovaries to produce mature eggs, leading to ovulation.
Efectos Bioquímicos Y Fisiológicos
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of FSH and LH, which leads to the production of mature eggs. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been found to increase the levels of testosterone in men, leading to an improvement in sperm count and quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments. One advantage is that it is readily available and relatively inexpensive. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also be used in both male and female subjects. However, a limitation is that it can have variable effects on different subjects, leading to inconsistent results. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also have side effects, such as hot flashes, mood swings, and headaches.
Direcciones Futuras
There are several future directions for the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in scientific research. One direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of male hypogonadism. Another direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of female infertility caused by PCOS. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can be used in the treatment of breast cancer as an alternative to tamoxifen.
Conclusion:
In conclusion, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one is a non-steroidal fertility drug with various scientific research applications. The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the Wittig reaction. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in FSH and LH. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the reaction of 2-chlorobenzaldehyde with phenylacetonitrile in the presence of sodium ethoxide to form (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one. This process is known as the Wittig reaction and is a well-established method for the synthesis of alkenes.
Propiedades
Número CAS |
3300-67-2 |
|---|---|
Nombre del producto |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
Fórmula molecular |
C15H11ClO |
Peso molecular |
242.7 g/mol |
Nombre IUPAC |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10- |
Clave InChI |
IGSYOTSSTZUGIA-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
Otros números CAS |
22966-11-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



